molecular formula C8H9N3 B12730974 4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine

4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine

Cat. No.: B12730974
M. Wt: 147.18 g/mol
InChI Key: KFRDWFSAUYARBD-UHFFFAOYSA-N
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Description

5-(4-Pyridyl)-2-pyrazoline: is a heterocyclic compound that features a pyrazoline ring substituted with a pyridyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pyridyl)-2-pyrazoline typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an ethanol solvent. The general reaction scheme is as follows:

    Condensation Reaction: 4-pyridinecarboxaldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form 5-(4-Pyridyl)-2-pyrazoline.

Industrial Production Methods

While specific industrial production methods for 5-(4-Pyridyl)-2-pyrazoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Pyridyl)-2-pyrazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

    Substitution: The pyridyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Dihydropyrazoline derivatives.

    Substitution: Various substituted pyrazoline derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Pyridyl)-2-pyrazoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 5-(4-Pyridyl)-2-pyrazoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Pyridyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of pyrazoline.

    4-(4-Pyridyl)-2-pyrazoline: Similar but with the pyridyl group at a different position.

    5-(3-Pyridyl)-2-pyrazoline: Similar but with the pyridyl group at the 3-position.

Uniqueness

5-(4-Pyridyl)-2-pyrazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C8H9N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-2,4-6,8,11H,3H2

InChI Key

KFRDWFSAUYARBD-UHFFFAOYSA-N

Canonical SMILES

C1C=NNC1C2=CC=NC=C2

Origin of Product

United States

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